1-Methyl-1H-tetrazole-5-methanol
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Overview
Description
1-Methyl-1H-tetrazole-5-methanol is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 5. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties .
Preparation Methods
1-Methyl-1H-tetrazole-5-methanol can be synthesized through various methods. One common synthetic route involves the reaction of 1-methyl-1H-tetrazole with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Methyl-1H-tetrazole and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as water or methanol, and heated to a specific temperature to facilitate the reaction.
Product Isolation: The product, this compound, is isolated through filtration, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-1H-tetrazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with different substituents. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major products formed from these reactions include 1-methyl-1H-tetrazole-5-carboxylic acid, 1-methyl-1H-tetrazole-5-aldehyde, and various substituted derivatives.
Scientific Research Applications
1-Methyl-1H-tetrazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Tetrazole derivatives, including this compound, are explored for their potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-tetrazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
1-Methyl-1H-tetrazole-5-methanol can be compared with other similar compounds, such as:
1-Methyl-1H-tetrazole: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
5-Methyl-1H-tetrazole: Has a methyl group at position 5 instead of a hydroxymethyl group, leading to variations in chemical behavior and biological activity.
1-Methyl-1H-tetrazole-5-carboxylic acid:
The uniqueness of this compound lies in its combination of a methyl group and a hydroxymethyl group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
(1-methyltetrazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-3(2-8)4-5-6-7/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLNFNPKVSGUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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